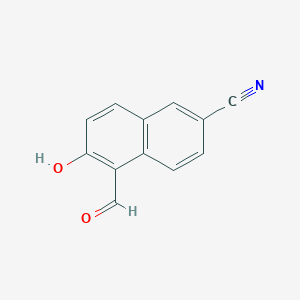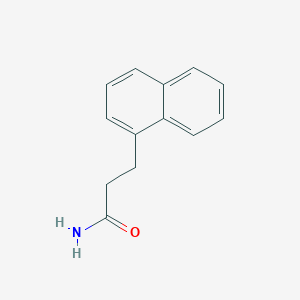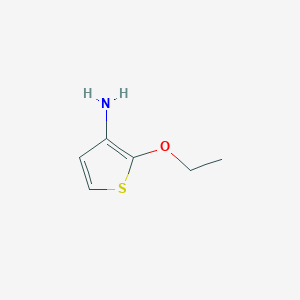
8-溴喹啉-4-腈
描述
8-Bromoquinoline-4-carbonitrile is a chemical compound that has gained attention in both scientific research and industrial fields. It is a quinolone derivative, widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes .
Synthesis Analysis
8-Bromoquinoline is used in various studies such as the synthesis of 8-(dimesitylboryl)quinolone and direct synthesis of 5H-pyrido[3,2,1-ij]quinolin-3-one, via palladium-catalyzed coupling reaction with acrolein . It undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives .Molecular Structure Analysis
The molecular formula of 8-Bromoquinoline-4-carbonitrile is C10H5BrN2 . Its molecular weight is 233.06 g/mol .Chemical Reactions Analysis
8-Bromoquinoline undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives .科学研究应用
杂环构建块
8-溴喹啉-4-腈用作合成各种复杂有机化合物的杂环构建块 . 由于其独特的化学结构,它是许多医药和农用化学品生产中的关键成分 .
两亲性分子的合成
8-溴喹啉-4-腈可用于合成两亲性分子 . 这些分子同时具有亲水性和疏水性,使其在多种应用中发挥作用,例如药物输送系统 .
钯催化偶联反应
该化合物可用于钯催化偶联反应 . 这些反应广泛应用于有机合成中,用于形成碳-碳键和碳-杂原子键 .
吡啶喹啉酮的合成
8-溴喹啉-4-腈可用于直接合成5H-吡啶[3,2,1-ij]喹啉-3-酮 . 该化合物在药物化学领域具有潜在的应用 .
研究与开发
作为一种研究化学品,8-溴喹啉-4-腈在实验室中用于开发新的合成方法和技术 . 它是研究人员探索有机化学新领域的有价值工具 .
医药应用
安全和危害
When handling 8-Bromoquinoline-4-carbonitrile, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivatives . Quinoline derivatives with enhanced water solubility and antiproliferative action were synthesized by Li et al. via the introduction of a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 of the quinoline nucleus . These derivatives were evaluated as potential antiproliferative drugs .
生化分析
Biochemical Properties
8-Bromoquinoline-4-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo direct heteroarylation reactions with heteroaromatic compounds in the presence of a palladium catalyst, leading to the formation of polyheteroaromatic derivatives . This interaction is crucial for the synthesis of dyes, food colors, pharmaceutical reagents, and pH indicators . The compound’s pyridyl group is particularly important in these reactions, facilitating the formation of complex molecular structures.
Cellular Effects
8-Bromoquinoline-4-carbonitrile influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, it can modulate gene expression by interacting with specific transcription factors, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 8-Bromoquinoline-4-carbonitrile involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can lead to changes in the metabolic pathways of various drugs, affecting their efficacy and toxicity. Additionally, 8-Bromoquinoline-4-carbonitrile can bind to DNA and RNA, influencing gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromoquinoline-4-carbonitrile can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 8-Bromoquinoline-4-carbonitrile is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties . Long-term studies have shown that the compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 8-Bromoquinoline-4-carbonitrile vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can damage cellular structures.
Metabolic Pathways
8-Bromoquinoline-4-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s biochemical properties and its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 8-Bromoquinoline-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins such as albumin can facilitate the compound’s transport in the bloodstream, affecting its bioavailability and pharmacokinetics.
Subcellular Localization
8-Bromoquinoline-4-carbonitrile exhibits specific subcellular localization patterns. It can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, the compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, it can localize to the nucleus, where it can interact with DNA and RNA, affecting gene expression and protein synthesis.
属性
IUPAC Name |
8-bromoquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDBLYHPJMMFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676539 | |
| Record name | 8-Bromoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-89-9 | |
| Record name | 8-Bromo-4-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1394062.png)

![2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide](/img/structure/B1394067.png)
![6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1394069.png)






![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)


